4-(Bromomethyl)-1-methylpyrrolidin-2-one
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability.Scientific Research Applications
Bromodomain Inhibitors Development
4-(Bromomethyl)-1-methylpyrrolidin-2-one plays a crucial role in the development of bromodomain inhibitors. A study by Hilton-Proctor et al. (2020) highlights its use in the synthesis of structurally complex, chiral compounds for inhibiting bromodomain-containing protein 4.
Selective Bromination of Carbonyl Compounds
Bekaert et al. (2005) investigated the use of N-methylpyrrolidin-2-one hydrotribromide complex (MPHT) with substituted-1-tetralones. This research demonstrated its efficacy for selective α,α-dibromination of tetralones, yielding 2-bromo-1-naphtols in good to excellent yields under base-free conditions (Bekaert et al., 2005).
Broad Applicability in Organic Synthesis
The broad applicability of N-methylpyrrolidin-2-one hydrotribromide (MPHT) in organic synthesis is detailed in a review by Jain and Sain (2010). They discuss its preparation and usage in various bromination reactions, emphasizing its environmentally friendly character (Jain & Sain, 2010).
Spectroscopic and Structural Investigations
Carthigayan et al. (2014) conducted spectroscopic and structural investigations on 4-bromomethyl-5-methyl-1,3-dioxol-2-one and its bis(bromomethyl) analogue. They used quantum chemical simulations to understand the structural parameters and reactive centers of these molecules (Carthigayan et al., 2014).
Synthesis of Biosynthetic Intermediates
Ma et al. (2020) developed a method to synthesize compounds like methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine, which are important intermediates for tropane alkaloids. Their method involves the N-methylpyrrolinium cation as a key intermediate (Ma et al., 2020).
Electrophilic Addition Reaction
Berrien et al. (2004) replaced hazardous bromine with the N-methylpyrrolidin-2-one hydrotribromide complex in electrophilic addition reactions for student laboratories, emphasizing safety and efficiency (Berrien et al., 2004).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include information on safe handling and disposal.
Future Directions
This could involve potential applications for the compound, areas for further research, or possible modifications to its structure to enhance its properties.
For a specific compound, these details would be found in scientific literature. If you have another compound in mind or need information on a general topic, feel free to ask!
properties
IUPAC Name |
4-(bromomethyl)-1-methylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c1-8-4-5(3-7)2-6(8)9/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTVWEDESDLAGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-1-methylpyrrolidin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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